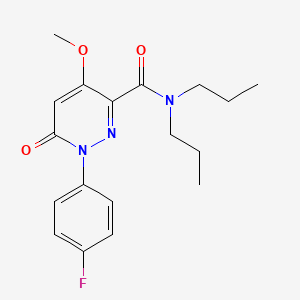

1-(4-fluorophenyl)-4-methoxy-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methoxy-6-oxo-N,N-dipropylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3/c1-4-10-21(11-5-2)18(24)17-15(25-3)12-16(23)22(20-17)14-8-6-13(19)7-9-14/h6-9,12H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBWKAHOKAARFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-methoxy-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-fluoroaniline with methoxyacetyl chloride to form an intermediate, which is then subjected to cyclization with dipropylhydrazine to yield the desired pyridazine derivative. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-methoxy-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups replacing the fluorine atom .

Scientific Research Applications

1-(4-fluorophenyl)-4-methoxy-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

1-(4-fluorophenyl)-4-methoxy-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide: shares structural similarities with other pyridazine derivatives, such as:

Uniqueness

The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets, making it distinct from its analogs .

Biological Activity

1-(4-fluorophenyl)-4-methoxy-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the dihydropyridazine class. Its unique structure, characterized by a fluorophenyl group and a methoxy group, suggests potential biological activities that have been the subject of various studies. This article provides a comprehensive overview of the biological activities associated with this compound, including antibacterial and anticancer properties, along with relevant research findings.

- Molecular Formula : C21H20FN3O3

- Molecular Weight : 381.4 g/mol

The compound's structural features contribute to its interaction with biological targets, which is critical for its potential therapeutic applications.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against a range of bacterial strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacteria were reported to be in the range of 4-8 μg/mL .

- Effective Against :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings highlight the compound's potential as a broad-spectrum antibacterial agent .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects.

Research Highlights:

- Cell Lines Tested : The compound has shown inhibitory effects on several cancer cell lines, including:

- Breast cancer cells

- Lung cancer cells

- Colon cancer cells

- Mechanism of Action : Studies suggest that it induces apoptosis (programmed cell death) in human breast cancer cells and inhibits proliferation in lung and colon cancer cells .

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to enzyme inhibition or modulation of signal transduction pathways, contributing to its antibacterial and anticancer effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| N-[1-(4-fluorophenyl)ethyl]-6-oxo-1H-pyridine-3-carboxamide | C14H13FN2O2 | Contains an ethyl chain instead of dipropyl | Simpler structure with different biological activity focus |

| Ethyl 1-(4-fluorophenyl)-4-((3-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate | C20H19FN2O4 | Features nitrobenzyl ether functionality | Potential antibacterial properties not present in the target compound |

| 1-Benzyl-N-(5-(cyclopropylcarbamoyl)-2-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | C22H24FN3O3 | Incorporates a cyclopropyl group | Different substitution pattern affecting potency against specific targets |

This table illustrates how the specific combination of functional groups in this compound may enhance its biological activity compared to related compounds .

Q & A

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with substituted pyridazines and fluorophenyl precursors. Key optimization parameters include:

- Temperature control : Moderate heating (e.g., 40–60°C) improves reaction kinetics without degrading sensitive functional groups .

- Solvent selection : Polar solvents like ethanol enhance solubility and reaction homogeneity .

- Purification : Column chromatography (e.g., silica gel) is critical for isolating the pure compound, especially to remove by-products from multi-step syntheses .

Q. Table 1. Synthesis Optimization Parameters

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | Room temp to 60°C | |

| Solvent | Ethanol, DMF, or DMSO | |

| Reaction Time | 6–24 hours | |

| Purification Method | Column chromatography |

Basic Question

Q. Which spectroscopic techniques are most effective for confirming the molecular structure?

Methodological Answer: A combination of Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared (IR) Spectroscopy is recommended:

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl and dipropyl groups) .

- HR-MS : Validates molecular formula by precise mass measurement .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Question

Q. How can computational methods predict reactivity and stability under varying experimental conditions?

Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to predict regioselectivity and stability. For example:

- Reaction path search : Identifies energetically favorable pathways for fluorophenyl substitution .

- Solvent effects : Molecular dynamics simulations assess solvent interactions, guiding solvent selection .

- Stability prediction : Computes bond dissociation energies to evaluate susceptibility to oxidation or hydrolysis .

Advanced Question

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from impurities, structural variations, or assay conditions. Steps include:

Purity validation : HPLC (>95% purity) to rule out by-product interference .

Structural confirmation : X-ray crystallography or 2D NMR to verify substituent orientation .

Standardized bioassays : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate activity drivers .

Advanced Question

Q. How can statistical design of experiments (DoE) optimize synthesis parameters while minimizing experimental runs?

Methodological Answer: DoE applies factorial designs to systematically vary parameters (e.g., temperature, solvent ratio) and model their effects on yield. For example:

- Fractional factorial design : Screens critical variables (e.g., solvent polarity, catalyst loading) with minimal runs .

- Response Surface Methodology (RSM) : Maps non-linear relationships to identify optimal conditions (e.g., 55°C, ethanol:water 3:1) .

Basic Question

Q. What functional groups are critical for its reactivity and biological interactions?

Methodological Answer:

- 4-Fluorophenyl : Enhances lipophilicity and potential π-π stacking with enzyme pockets .

- Methoxy group : Modulates electron density, affecting redox stability .

- Dipropyl carboxamide : Influences solubility and hydrogen-bonding capacity with biological targets .

Advanced Question

Q. What strategies improve solubility without compromising pharmacological activity?

Methodological Answer:

- Salt formation : Convert the carboxamide to a sodium or potassium salt via acid-base reactions .

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl ester) for improved bioavailability .

Basic Question

Q. What storage conditions are recommended to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent thermal degradation .

- Light sensitivity : Protect from UV exposure using amber glassware .

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.